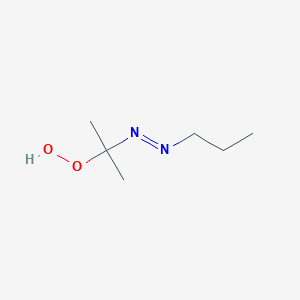

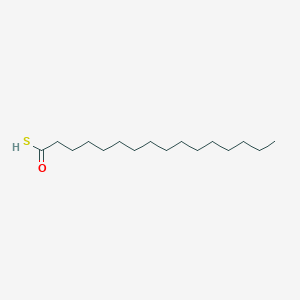

![molecular formula C24H36N2O5 B121798 Tert-Butyl-(2S)-1-[(2S)-2-[[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidin-2-carboxylat CAS No. 108428-39-3](/img/structure/B121798.png)

Tert-Butyl-(2S)-1-[(2S)-2-[[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidin-2-carboxylat

Übersicht

Beschreibung

Enalapril tert-Butyl Ester is a complex organic compound that belongs to the class of amino acid derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Enalapril tert-Butyl Ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of various biological systems.

Medicine

In medicine, Enalapril tert-Butyl Ester may have potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it suitable for various applications in manufacturing and materials science.

Wirkmechanismus

Target of Action

Enalapril tert-Butyl Ester is a prodrug of an ACE inhibitor . The primary target of this compound is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Biochemical Pathways

The suppression of the renin-angiotensin-aldosterone system is the primary biochemical pathway affected by Enalapril tert-Butyl Ester . By inhibiting the production of angiotensin II, the compound reduces vasoconstriction and decreases the reabsorption of sodium ions in the kidneys . This leads to a decrease in blood pressure and blood fluid volume .

Pharmacokinetics

Enalapril tert-Butyl Ester is a lipid-soluble and relatively inactive prodrug with good oral absorption (60 to 70%) . It reaches peak plasma concentration in about 1 hour and is rapidly cleared from the system (undetectable by 4 hours) by de-esterification in the liver to its primary active diacid metabolite, enalaprilat . The elimination of enalaprilat is biphasic, with an initial phase reflecting renal filtration and a subsequent prolonged phase representing equilibration of the drug from tissue distribution sites .

Result of Action

The result of Enalapril tert-Butyl Ester’s action is a reduction in both blood pressure and blood fluid volume . By inhibiting the ACE and thus reducing the levels of angiotensin II, the compound lowers blood pressure in all grades of essential and renovascular hypertension . It also exhibits natriuretic and uricosuric properties .

Action Environment

The action of Enalapril tert-Butyl Ester can be influenced by various environmental factors such as renal function and age . Renal impairment, particularly when creatinine clearance is less than 20 ml/min, results in significant accumulation of enalaprilat and necessitates dosage reduction . Accumulation is also likely the cause of reduced elimination in healthy elderly individuals and in patients with concomitant diabetes, hypertension, and heart failure .

Biochemische Analyse

Biochemical Properties

Enalapril tert-Butyl Ester is a prodrug of an angiotensin-converting enzyme (ACE) inhibitor . It works on the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis . The active metabolite of Enalapril tert-Butyl Ester competitively inhibits the ACE to hinder the production of angiotensin II .

Cellular Effects

Enalapril tert-Butyl Ester has been shown to have effects on various types of cells and cellular processes. It influences cell function by suppressing the renin-angiotensin-aldosterone system to lower blood pressure . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Enalapril tert-Butyl Ester involves its biotransformation into its active metabolite, enalaprilat . Enalaprilat competitively inhibits the ACE to hinder the production of angiotensin II, a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys .

Dosage Effects in Animal Models

The recommended dosage of Enalapril tert-Butyl Ester for treatment of congestive heart failure in dogs is 0.25–0.5 mg/kg, orally, every 12–24 hours . Based on the half-life, if continuous ACE inhibition is desired and well tolerated, then a 12-hour dosing interval is recommended .

Metabolic Pathways

Enalapril tert-Butyl Ester is a prodrug that is rapidly biotransformed into its active metabolite, enalaprilat . This process involves the enzyme ACE, which it inhibits to hinder the production of angiotensin II .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Enalapril tert-Butyl Ester typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis include tert-butyl chloroformate, amino acids, and various coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Enalapril tert-Butyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Enalapril tert-Butyl Ester can be compared with other amino acid derivatives, such as:

- N-tert-butoxycarbonyl-L-phenylalanine

- N-tert-butoxycarbonyl-L-proline

- N-tert-butoxycarbonyl-L-leucine

Uniqueness

The uniqueness of Enalapril tert-Butyl Ester lies in its specific combination of functional groups and stereochemistry

Eigenschaften

IUPAC Name |

tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COROOYFPXSPNBH-IHPCNDPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701127024 | |

| Record name | N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701127024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108428-39-3 | |

| Record name | N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108428-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701127024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

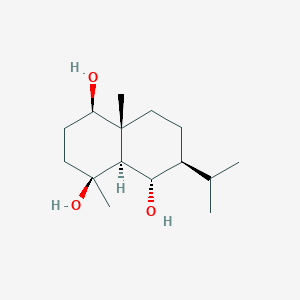

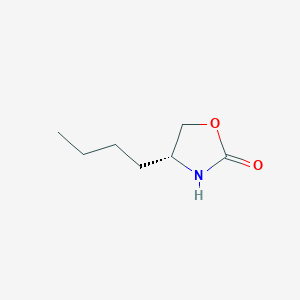

![2-Nitro-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B121724.png)

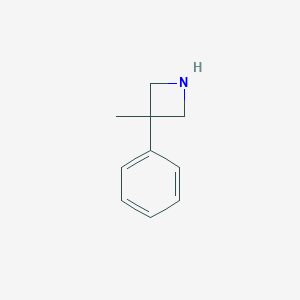

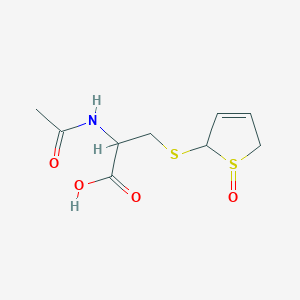

![10-methyl-4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B121733.png)

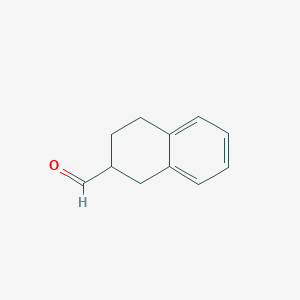

![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)

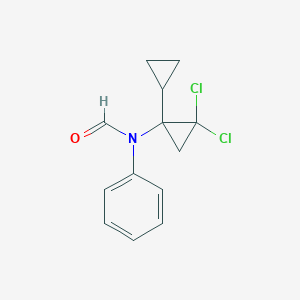

![2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B121741.png)

![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)